![molecular formula C19H14Cl2N2O2S B2810243 benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919714-91-3](/img/structure/B2810243.png)
benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H14Cl2N2O2S and its molecular weight is 405.29. The purity is usually 95%.
BenchChem offers high-quality benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including the one you mentioned, have been shown to have strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Many benzofuran compounds have been found to exhibit potent antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
Benzofuran compounds are also known for their anti-oxidative activities . They can neutralize harmful free radicals in the body, potentially preventing various diseases and conditions associated with oxidative stress.
Anti-Viral Activity
Some benzofuran compounds have shown promising anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Benzofuran compounds have been utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Rings
Benzofuran compounds are also used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have been used in the treatment of various diseases such as cancer . They have also shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
For instance, some benzofuran derivatives have shown dramatic anticancer activities .
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit the growth of different types of cancer cells .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-12(9-15(14)21)11-26-19-22-7-8-23(19)18(24)17-10-13-3-1-2-4-16(13)25-17/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKLFDIESHSOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuran-2-yl(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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